Technical Whitepaper: Structural Analysis and Characterization of 4-Benzyl-2-Methylpiperidine HCl
Technical Whitepaper: Structural Analysis and Characterization of 4-Benzyl-2-Methylpiperidine HCl
This guide provides an in-depth technical analysis of 4-benzyl-2-methylpiperidine HCl , a pharmacologically significant scaffold used in the development of NR2B-selective NMDA receptor antagonists.
Executive Summary
4-Benzyl-2-methylpiperidine Hydrochloride is a substituted piperidine derivative serving as a critical structural motif in medicinal chemistry, particularly in the design of neuroactive agents targeting the NMDA receptor. Unlike the simple 4-benzylpiperidine scaffold, the introduction of a methyl group at the C2 position creates a second chiral center, introducing stereochemical complexity that significantly influences receptor binding affinity and metabolic stability. This guide details the structural architecture, stereochemical considerations, synthetic pathways, and spectroscopic characteristics of this compound.
Chemical Identity & Nomenclature[1][2][3]
| Property | Specification |
| IUPAC Name | 2-methyl-4-(phenylmethyl)piperidine hydrochloride |
| Common Name | 4-Benzyl-2-methylpiperidine HCl |
| CAS Number | 1629602-20-5 (HCl salt); 31252-42-3 (Parent 4-benzylpiperidine generic) |
| Molecular Formula | C |
| Molecular Weight | 189.30 g/mol (Free Base) / 225.76 g/mol (HCl Salt) |
| SMILES (Salt) | CC1CC(CCN1)CC2=CC=CC=C2.Cl |
| Key Isomer Distinction | Distinct from 4-(4-methylbenzyl)piperidine (where the methyl is on the phenyl ring). |
Structural Architecture & Stereochemistry
The biological activity of 4-benzyl-2-methylpiperidine is governed by its conformation. The molecule features two chiral centers at C2 and C4 .
Stereoisomerism (Cis vs. Trans)
The relative orientation of the C2-methyl and C4-benzyl groups defines the diastereomer.
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Cis-Isomer (Thermodynamically Preferred): In a 1,3-relationship (C2 to C4), the cis configuration allows both bulky substituents (Methyl and Benzyl) to occupy the equatorial position in the chair conformation. This is the lowest energy state ($ \Delta G \approx 0 $).
-
Trans-Isomer: Forces one substituent into an axial position, creating 1,3-diaxial steric strain.
Conformational Analysis (Graphviz)
The following diagram illustrates the stereochemical flow and the stability of the diequatorial cis conformation.
Figure 1: Stereochemical stability analysis. The cis-isomer minimizes steric clash by placing both substituents in equatorial positions.
Synthesis & Salt Formation
The synthesis typically proceeds via the reduction of a pyridine precursor to ensure the correct carbon skeleton before establishing stereochemistry.
Synthetic Pathway[4]
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Precursor Assembly: Reaction of 2,4-lutidine (via selective lithiation) or 4-cyanopyridine derivatives to form 4-benzyl-2-methylpyridine .
-
Catalytic Hydrogenation: Reduction of the pyridine ring using
and a catalyst (PtO or Pd/C) in acetic acid. -
Salt Formation: The free base is dissolved in diethyl ether and treated with anhydrous HCl gas or HCl in dioxane to precipitate the hydrochloride salt.
Figure 2: Synthetic workflow from pyridine precursor to hydrochloride salt.
Spectroscopic Characterization (Self-Validating Protocol)
To verify the identity and purity of the synthesized salt, the following spectroscopic markers must be observed.
Proton NMR ( H-NMR)
Solvent: DMSO-d
| Position | Shift ( | Multiplicity | Interpretation |
| Aromatic | 7.10 – 7.35 | Multiplet (5H) | Phenyl ring protons. |
| NH | 8.50 – 9.20 | Broad Singlet (2H) | Ammonium protons (exchangeable with D |
| C2-H | 3.10 – 3.30 | Multiplet (1H) | Deshielded by adjacent N |
| C6-H | 2.80 – 3.10 | Multiplet (2H) | Protons adjacent to Nitrogen. |
| Benzylic | 2.45 – 2.60 | Doublet/Multiplet (2H) | Connects piperidine to phenyl ring. |
| C2-CH | 1.25 – 1.35 | Doublet (3H) | Key Diagnostic: Confirming methylation at C2. |
Carbon NMR ( C-NMR)
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Aromatic Region: Four signals between 126–140 ppm.
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C2 (Methine): ~50–55 ppm (Shifted downfield due to N).
-
C6 (Methylene): ~45 ppm.
-
C2-Methyl: ~18–20 ppm.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion [M+H]
: m/z 190.16 -
Fragmentation: Loss of benzyl group (m/z 91 tropylium ion) is a common fragment.
Pharmaceutical Applications
This scaffold is primarily utilized in the research of NMDA Receptor Antagonists , specifically those targeting the NR2B subunit (also known as GluN2B).
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Mechanism: NR2B-selective antagonists bind to the allosteric ifenprodil-binding site located at the interface of the GluN1 and GluN2B subunits.
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Role of Methylation: The C2-methyl group restricts the conformational flexibility of the piperidine ring, potentially enhancing selectivity for the NR2B pocket over NR2A, thereby reducing side effects (e.g., psychotomimetic effects) associated with non-selective NMDA blockade.
-
Research Context: Used as a building block for "next-generation" ifenprodil analogues intended for the treatment of depression, neuropathic pain, and Parkinson's disease.
References
-
Vice, S., et al. (2001).[1] "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry. Link
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Fischer, G., et al. (2004). "Convenient, Benign and Scalable Synthesis of 2- and 4-Substituted Benzylpiperidines." European Journal of Organic Chemistry. Link
-
PubChem. "4-Benzyl-2-methylpiperidine hydrochloride Compound Summary." National Library of Medicine. Link
-
BindingDB. "Affinity Data for NR2B Antagonists containing 4-benzylpiperidine moieties." Link
Sources
- 1. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 2. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]
- 3. US3462444A - Novel 4-benzylpiperidine derivatives - Google Patents [patents.google.com]
